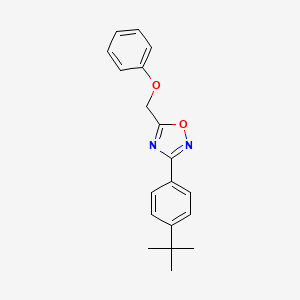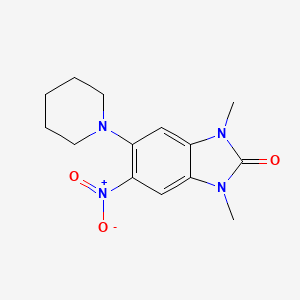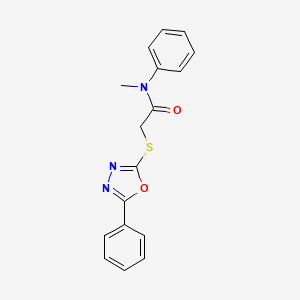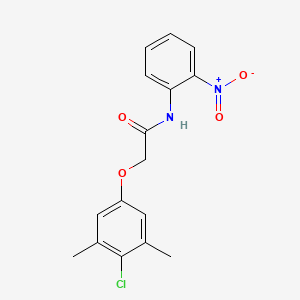![molecular formula C19H26N2O5S B5031631 Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B5031631.png)
Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and ester groups. Common synthetic routes may involve the use of reagents such as piperidine, sulfonyl chlorides, and ethyl esters. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate can be compared to other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) used as an anticoagulant
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-2-26-19(23)15-6-5-12-20(14-15)27(24,25)17-10-8-16(9-11-17)21-13-4-3-7-18(21)22/h8-11,15H,2-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFOYKDWNDECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5031551.png)

![3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5031578.png)

![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-tert-butylacetamide](/img/structure/B5031591.png)

![N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE](/img/structure/B5031600.png)

![4-[2-(3-amino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-3-nitrobenzoic acid](/img/structure/B5031615.png)
![1-(2,6-difluorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031624.png)
![4-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5031627.png)
![2-chloro-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031634.png)


